2-Chloro-5,6-difluoroquinoxaline
Overview
Description
2-Chloro-5,6-difluoroquinoxaline is a heterocyclic compound with the molecular formula C₈H₃ClF₂N₂. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6-difluoroquinoxaline typically involves the reaction of appropriate substituted anilines with fluorinated reagents. One common method includes the nucleophilic substitution of fluorine atoms in 6,7-difluoroquinoxaline with chlorine using reagents like thionyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5,6-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine or fluorine atoms with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dialkylamines in solvents such as dimethylformamide (DMF) or acetic acid.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of acids.
Major Products:
Scientific Research Applications
2-Chloro-5,6-difluoroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-difluoroquinoxaline involves its interaction with specific molecular targets, leading to various biological effects. For instance, it can inhibit certain enzymes or receptors, thereby affecting cellular pathways and processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6,7-Difluoroquinoxaline: Shares similar fluorine substitution but lacks the chlorine atom.
2,3-Dichloroquinoxaline: Contains two chlorine atoms instead of fluorine.
2-Chloro-3-(piperazin-2-yl)quinoxaline: A derivative used in antipsychotic drugs.
Uniqueness: 2-Chloro-5,6-difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5,6-difluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANSNTVEPGKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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